molecular formula C20H22FN3O2 B2630673 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-76-4

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2630673
CAS No.: 946270-76-4
M. Wt: 355.413
InChI Key: ZHVSPGQNHRRASQ-UHFFFAOYSA-N
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Description

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H22FN3O2 and its molecular weight is 355.413. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

The complex chemical structure of 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves multiple functional groups and rings, making it a candidate for various synthetic and structural studies. Synthesis and reactions involving similar pyrimidine diones have been explored, with a focus on regioselective synthesis and the generation of novel heterocycles. These studies provide insights into the chemical properties and potential applications of compounds with similar structures (Majumdar et al., 2001).

Photophysical and Electrochemical Properties

Compounds with diketopyrrolopyrrole (DPP) units, closely related to the given chemical structure, have been extensively studied for their photophysical and electrochemical properties. These studies highlight the potential of such compounds in optoelectronic applications, including solar cells and organic electronics. The high electron mobility and optical absorption coefficients of these DPP-based materials suggest their suitability for use in high-efficiency devices (Gupta et al., 2017).

Organic Synthesis and Medicinal Chemistry

The structural complexity and functional diversity of the given compound open avenues for its application in organic synthesis and medicinal chemistry. The synthesis and structure-activity relationships (SAR) of related thieno[2,3-d]pyrimidine derivatives have been studied, revealing their potential as receptor antagonists in treating reproductive diseases (Guo et al., 2003). Similarly, other pyrimidine dione derivatives have been evaluated for their antibacterial and antiviral activities, indicating the broad therapeutic potential of compounds within this chemical class (More et al., 2013).

Material Science and Catalysis

The given compound's structure, featuring a cyclohexene ring and fluorophenyl groups, may also find applications in material science and catalysis. Studies on similar structures have explored their use in creating novel polymers and materials with unique electronic and optical properties. The synthesis and characterization of polymers containing pyrrolopyrrole dione units have demonstrated their potential in creating deeply colored materials for various applications (Welterlich et al., 2012).

Properties

IUPAC Name

6-[2-(cyclohexen-1-yl)ethyl]-4-(2-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h4-6,8-9,18H,1-3,7,10-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSPGQNHRRASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.